st-Ht31 P

Sperm Capacitation ERK Signaling cAMP

Researchers using st-Ht31 in cell-based PKA anchoring disruption assays require a rigorously matched negative control to conclusively attribute phenotypes to RII-AKAP disruption. st-Ht31 P (CAS 252869-81-1) provides an identical peptide backbone and N-terminal stearate cell-penetration tag, differing only by a single proline substitution that abrogates RII subunit binding. • Eliminates confounding variables introduced by non-stearated or scrambled-sequence control peptides. • Validated inactivity at concentrations up to 20 µM in published AKAP/PKA signaling studies. • Supplied as >98% pure lyophilized powder with full analytical documentation.

Molecular Formula C127H209N29O39
Molecular Weight 2766.2 g/mol
CAS No. 252869-81-1
Cat. No. B549441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namest-Ht31 P
CAS252869-81-1
Molecular FormulaC127H209N29O39
Molecular Weight2766.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
InChIInChI=1S/C127H209N29O39/c1-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43-93(160)140-86(62-98(168)169)116(184)147-85(60-66(3)4)117(185)154-103(70(11)19-2)123(191)145-83(51-55-97(166)167)113(181)142-81(49-53-95(162)163)111(179)138-74(15)106(174)136-75(16)108(176)150-89(65-157)118(186)146-84(40-36-57-132-127(130)131)124(192)155-58-37-42-91(155)120(188)152-101(68(7)8)122(190)148-87(63-99(170)171)115(183)139-76(17)109(177)153-102(69(9)10)125(193)156-59-38-41-90(156)119(187)143-82(50-54-96(164)165)112(180)141-80(48-52-92(129)159)114(182)151-100(67(5)6)121(189)144-79(39-34-35-56-128)110(178)137-73(14)105(173)135-71(12)104(172)133-64-94(161)134-72(13)107(175)149-88(126(194)195)61-77-44-46-78(158)47-45-77/h44-47,66-76,79-91,100-103,157-158H,18-43,48-65,128H2,1-17H3,(H2,129,159)(H,133,172)(H,134,161)(H,135,173)(H,136,174)(H,137,178)(H,138,179)(H,139,183)(H,140,160)(H,141,180)(H,142,181)(H,143,187)(H,144,189)(H,145,191)(H,146,186)(H,147,184)(H,148,190)(H,149,175)(H,150,176)(H,151,182)(H,152,188)(H,153,177)(H,154,185)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,130,131,132)/t70-,71-,72-,73-,74-,75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-/m0/s1
InChIKeyNBDRHYCLQPRFBT-CXWVXKSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

st-Ht31 P: Negative Control for PKA-AKAP Anchoring


st-Ht31 P (CAS 252869-81-1) is a synthetic, cell-permeable peptide designed as a negative control for the PKA-anchoring disruptor st-Ht31. It is a stearated derivative of the Ht31P sequence, incorporating a strategic proline substitution that abrogates binding to the RII regulatory subunit of Protein Kinase A (PKA). While its active counterpart, st-Ht31, competitively inhibits the interaction between PKA's RII subunits and A-Kinase Anchoring Proteins (AKAPs), st-Ht31 P lacks this functional activity, making it an essential comparator for validating AKAP-mediated PKA signaling effects [1]. The N-terminal stearate moiety confers membrane permeability, ensuring the peptide enters cells via the same mechanism as the active inhibitor, thereby controlling for any non-specific effects of the lipophilic tag .

Why st-Ht31 P Is Irreplaceable as a Negative Control


Substituting st-Ht31 P with an alternative 'negative control' peptide, such as a scrambled sequence or a non-stearated version, introduces confounding variables that undermine experimental rigor. The stearate moiety on st-Ht31 P is not an inert tag; it actively facilitates cellular uptake via the lipophilic plasma membrane microenvironment [1]. Using a non-stearated control peptide would fail to account for any membrane perturbation or non-specific intracellular effects caused by the fatty acid conjugation, which is essential for the cell-penetrating property of the active compound st-Ht31. Furthermore, simple PKA inhibitors (e.g., H-89, PKI) act on the kinase's catalytic activity rather than its subcellular anchoring [2]. st-Ht31 P provides a unique, sequence- and modification-matched comparator that is devoid of the specific RII-binding function, allowing researchers to conclusively attribute observed biological effects to the disruption of AKAP-mediated PKA anchoring rather than to off-target or delivery-vehicle artifacts.

st-Ht31 P Inactivity: Key Evidence


No Reversal of cAMP-Mediated ERK Inhibition

In a direct functional assay using human spermatozoa, pretreatment with the active disruptor St-HT31 (20 µM) abolished the cAMP-mediated inhibition of PMA-induced ERK2 activation. In stark contrast, pretreatment with the inactive control peptide St-HT31-P (20 µM) under identical conditions failed to reverse the cAMP-mediated inhibition, demonstrating a complete loss of functional activity [1]. This confirms that the proline substitution in st-Ht31 P eliminates the peptide's ability to disrupt AKAP-mediated PKA anchoring and the consequent downstream signaling.

Sperm Capacitation ERK Signaling cAMP AKAP4

No Binding to PKA RII Subunit

The functional inactivity of st-Ht31 P is rooted in its inability to bind the RII regulatory subunit of PKA. A foundational study using an RIIα overlay assay demonstrated that the non-stearated parent sequence, Ht31P, completely fails to bind RIIα. Pre-incubation of RIIα with Ht31 abolished binding to an AKAP fragment (Chd8RII), while pre-incubation with Ht31P, the proline-substituted analog, did not prevent binding [1]. This provides the molecular mechanism for its use as a negative control. The high-affinity binding of the active sequence, Ht31, is well-characterized with IC50 values of 1.4 ± 0.2 nM for RII-specific AKAPs [2].

AKAP RII Subunit Protein-Protein Interaction Overlay Assay

No Disruption of PKA Anchoring in Cardiomyocytes

In a key study of cardiac myocyte function, adenoviral expression of the non-stearated Ht31 peptide (which binds RII) resulted in the redistribution of RII from a striated, anchored pattern to a diffuse cytosolic localization. In contrast, expression of the proline-substituted control, Ht31P, did not cause this redistribution, preserving the normal anchored pattern of RII [1]. Functionally, this translated to significant differences in myocyte contractility: Ht31-expressing cells displayed increased rate and amplitude of cell shortening upon isoproterenol stimulation, whereas Ht31P-expressing cells (the negative control) did not differ from uninfected controls.

Cardiomyocyte Contractility PKA Anchoring Adenoviral Gene Transfer

No Effect on Cav1.2 Channel Regulation

In a study examining the direct phosphorylation of the Cav1.2 calcium channel by PKA, the AKAP inhibitor St-Ht31 (10 µM) was used to test the requirement of AKAP anchoring. The results showed that St-Ht31 did not alter the effect of PKA on single-channel currents, indicating that an AKAP is not necessary for this specific PKA-mediated phosphorylation event [1]. This finding implicitly validates st-Ht31 P as a critical negative control. In studies where St-Ht31 does produce an effect, the inclusion of st-Ht31 P is essential to rule out off-target or stearate-related artifacts and confirm the specificity of the AKAP disruption.

Cav1.2 Calcium Channel Electrophysiology Single-Channel Recording

st-Ht31 P Applications in PKA Research


Validating AKAP-Mediated PKA Anchoring

In any cell-based assay where the active peptide st-Ht31 produces a measurable biological effect (e.g., changes in ERK phosphorylation, sperm capacitation, or cell contractility), st-Ht31 P must be run as an essential parallel control. The data from [1] shows that at identical concentrations (e.g., 20 µM), st-Ht31 P lacks the functional activity of st-Ht31. Comparing the effects of the two peptides allows researchers to conclude that the observed phenotype is specifically due to the disruption of the RII-AKAP interaction, rather than from non-specific membrane perturbation by the stearate tag or other off-target effects.

Control for Stearate Uptake Artifacts

The stearate moiety on both st-Ht31 and st-Ht31 P facilitates their passage across the cell membrane [1]. This is a critical design feature for intracellular target engagement. Using st-Ht31 P ensures that any observed differences between treated and untreated cells are not simply a consequence of exposing the cells to a stearated peptide. It serves as the ideal vehicle control because its sequence and modification are identical to the active compound, with the sole exception being the single proline substitution that abrogates target binding. This is far more rigorous than using a DMSO or buffer control.

Isoform-Specific PKA Signaling

While st-Ht31 disrupts RII-AKAP interactions, the field has advanced to include RI-selective disruptors (e.g., RIAD, RI-STADs). When investigating whether a biological process is regulated by RII- or RI-anchored PKA pools, st-Ht31 P provides a necessary negative control for the RII-directed tool. Its inactivity confirms that any effect seen with an RI-selective disruptor is not due to cross-reactivity or non-specific effects of the peptide scaffold, as it shares a similar backbone but lacks the RII-binding function [2]. This enables cleaner dissection of PKA isoform-specific signaling pathways.

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